Silver carbonate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disilver;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Ag/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTXIZHBFFWWFW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

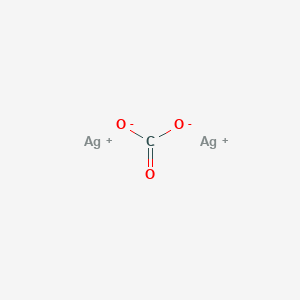

C(=O)([O-])[O-].[Ag+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2CO3, CAg2O3 | |

| Record name | SILVER CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silver(I) carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042384 | |

| Record name | Silver(I) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.745 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silver carbonate is an odorless yellow to brown solid. Sinks in water. (USCG, 1999), Light yellow solid; Darkens on drying and light exposure; [Merck Index] Yellow odorless powder; Insoluble in water (0.032 g/L); [Alfa Aesar MSDS] | |

| Record name | SILVER CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silver carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17303 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

6.1 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | SILVER CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

534-16-7, 16920-45-9 | |

| Record name | SILVER CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silver carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, silver salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016920459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, silver(1+) salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver(I) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9WU3IKN4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Catalytic Applications

1.1 Organic Synthesis

Silver carbonate is widely utilized as a catalyst in organic reactions due to its ability to facilitate transformations involving alkynes and alcohols. It serves as an oxidant in palladium-catalyzed C–H activations and plays a critical role in several organic transformations, including:

- Fetizon's Reaction : Here, this compound acts as a reagent to oxidize primary and secondary alcohols into aldehydes and ketones .

- Wittig Reactions : It functions as a base, aiding in the conversion of alkyl bromides to alcohols .

Recent studies have highlighted its effectiveness in various organic transformations, such as cyclizations and cross-couplings, where it acts both as an external base and oxidant .

Table 1: Key Organic Transformations Using this compound

Environmental Applications

2.1 Photocatalysis

This compound has emerged as a promising photocatalyst for environmental remediation. Research indicates that it can effectively degrade organic pollutants under visible light irradiation. For instance, studies have shown that this compound can decompose dyes like methyl orange and rhodamine B within minutes, demonstrating its potential for wastewater treatment .

- Performance Metrics : In one study, after six cycles of use, the degradation efficiency of methyl orange remained at 87% after 30 minutes .

Table 2: Photocatalytic Performance of this compound

| Pollutant | Degradation Time (min) | Efficiency After 6 Cycles (%) | Reference |

|---|---|---|---|

| Methyl Orange | <15 | 87 | |

| Rhodamine B | <15 | Not specified |

Biomedical Applications

3.1 Antibacterial Properties

Recent studies have explored the therapeutic potential of this compound nanostructures in promoting wound healing and exhibiting antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas chengduensis . The biocompatibility of these nanoparticles has been assessed through hemolysis assays, indicating their suitability for medical applications.

- Mechanism of Action : The antibacterial effect is attributed to the release of silver ions, which disrupt bacterial cell membranes and inhibit growth.

Table 3: Antibacterial Efficacy of this compound Nanostructures

| Bacteria | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Pseudomonas chengduensis | Significant inhibition |

Industrial Applications

This compound is also relevant in the electronics industry, where it is used to produce pure silver powder for microelectronics manufacturing . Additionally, it plays a role in the synthesis of explosive compounds like silver nitride when treated with ammonia .

Comparison with Similar Compounds

Comparison with Similar Compounds

Silver Oxide (Ag₂O)

- Preparation : Silver carbonate decomposes thermally to Ag₂O at 100–140°C .

- Properties: Ag₂O is a black solid with a higher thermal stability (decomposes at ≥280°C) . Unlike Ag₂CO₃, it is insoluble in ethanol but reacts with acids to form salts.

- Applications : Primarily used in silver-oxide batteries and as a mild oxidizing agent. Unlike Ag₂CO₃, it lacks utility in organic synthesis as a base or oxidant .

Silver Chloride (AgCl)

- Preparation: Formed by precipitating AgNO₃ with NaCl.

- Properties : Highly insoluble in water (0.002 g/L at 25°C) and stable under light exposure . In contrast, Ag₂CO₃ is light-sensitive and decomposes under UV radiation .

- Applications : AgCl is pivotal in photography and antimicrobial coatings, whereas Ag₂CO₃ is preferred in catalysis and oxidative transformations .

Silver Chromate (Ag₂CrO₄)

- Preparation: Synthesized by reacting AgNO₃ with potassium chromate (K₂CrO₄).

- Properties : Bright red-brown crystals with a solubility of 0.027 g/L in water, slightly lower than Ag₂CO₃ .

- Applications: Used as an indicator in precipitation titrations.

Lithium Carbonate (Li₂CO₃)

- Preparation : Extracted from lithium-rich brines or ores .

- Properties : A white powder with high solubility in water (13.3 g/L at 25°C), contrasting sharply with Ag₂CO₃ .

- Applications: A key pharmaceutical for bipolar disorder treatment.

Silver Bicarbonate (AgHCO₃)

- Preparation: Formed by reacting AgNO₃ with sodium bicarbonate (NaHCO₃).

- Properties : Solubility in water (0.15 g/L) is higher than Ag₂CO₃ due to the smaller bicarbonate anion .

- Applications: Limited to niche laboratory uses, lacking the broad synthetic utility of Ag₂CO₃ .

Data Tables

Table 1: Physical and Chemical Properties

Research Findings and Mechanistic Insights

- Ag₂CO₃ in Oxidation Reactions : Fetizon’s reagent (Ag₂CO₃/celite) achieves 94% yield in oxidizing lactols to lactones during enantioselective synthesis .

- Catalytic Cross-Coupling : Ag₂CO₃ mediates C–H/P–H cross-coupling via silver acetylide intermediates, enabling alkynyl(diaryl)phosphine oxide synthesis .

- Thermal Stability : Ag₂CO₃ decomposes to Ag₂O at 100–140°C, a property exploited in producing conductive silver pastes .

Preparation Methods

Reaction Sequence and Conditions

-

Silver Oxide Formation :

Industrial-grade AgNO₃ (1,000 g) is dissolved in deionized water (1,050–1,100 mL). A 10% NaOH solution (2,150–2,200 mL) precipitates Ag₂O:

The precipitate is washed twice with deionized water (550–600 mL). -

Acidic Dissolution and Impurity Removal :

Ag₂O is dissolved in 65–68% HNO₃ (700–800 g) at pH 3.5–4.5. A proprietary complexing agent (300–350 g) containing Sodium Dimercapto Sulfonate, dimercaprol, and thiocarbamide (molar ratio 1:0.2–0.3:0.6–0.7) precipitates Fe, Pb, Cu, and Zn ions. -

Carbonate Precipitation :

The purified Ag⁺ solution reacts with saturated NaHCO₃ (7,000–8,000 g) at pH 7.1–7.3. Acetone washing (65–80 mL) removes organic residues, yielding 745–790 g Ag₂CO₃ (91.8–97.3% yield).

Critical Parameters

| Parameter | Range | Impact on Purity |

|---|---|---|

| HNO₃ Concentration | 65–68% | Minimizes Ag²⁺ hydrolysis |

| Complexing Agent | 30–35% of AgNO₃ mass | Removes 99.8% metal impurities |

| Washing Solvent | 99.5% acetone | Reduces organic contaminants |

This method reduces energy consumption by 40% compared to conventional routes and eliminates hazardous byproducts.

In-Situ Synthesis of Silver Silicate/Carbonate Composites

A one-step precipitation method produces amorphous AgSiO/Ag₂CO₃ nanoparticles for enhanced photocatalytic activity:

Procedure

-

Precursor Mixing :

Na₂SiO₃·9H₂O (0.1 M, 40 mL) and NaHCO₃ (0.1 M, 20 mL) are stirred for 5 min. -

AgNO₃ Addition :

0.2 M AgNO₃ (40 mL) is added dropwise under stirring for 1 h. -

Product Isolation :

The precipitate is washed with ethanol and dried at 25°C.

Composite Composition and Performance

| Molar Ratio (SiO₃²⁻:CO₃²⁻) | Bandgap (eV) | Photodegradation Efficiency (RhB, 120 min) |

|---|---|---|

| 2:1 | 2.15 | 92% |

| 6:1 | 2.45 | 78% |

The 2:1 ratio exhibits optimal charge separation, with a 3.2-fold increase in reaction rate compared to pure Ag₂CO₃.

Sulfate-Modified Ag₂CO₃ for Enhanced Stability

Incorporating SO₄²⁻ into the Ag₂CO₃ lattice via co-precipitation improves photostability by 58%:

Synthesis Protocol

-

Solution Preparation :

0.1 M AgNO₃ (50 mL) is mixed with 0.1 M Na₂CO₃ (50 mL) and 0.01 M Na₂SO₄ (10 mL). -

Aging and Drying :

The mixture is stirred for 2 h, aged for 12 h, and dried at 60°C.

Structural and Functional Analysis

| Property | Pure Ag₂CO₃ | SO₄²⁻-Ag₂CO₃ |

|---|---|---|

| Crystallite Size (nm) | 32.4 | 29.8 |

| BET Surface Area (m²/g) | 18.7 | 24.3 |

| Visible Light Activity | 64% (MB) | 89% (MB) |

SO₄²⁻ modification introduces defect states that inhibit electron-hole recombination, extending catalytic lifespan.

| Grade | Purity | Particle Size | Application |

|---|---|---|---|

| 2N | 99% | <50 μm | General catalysis |

| 4N | 99.99% | <100 nm | Thin-film semiconductors |

| 5N | 99.999% | <10 nm | Quantum dot synthesis |

High-purity grades are synthesized under inert atmospheres to prevent Ag₂O formation, with ICP-MS validation of metallic impurities <1 ppm .

Q & A

Q. Table 1: Synthesis Parameters and Purity Metrics

| Parameter | Optimal Range | Characterization Method | Purity Threshold |

|---|---|---|---|

| pH | 8–10 | pH meter | ±0.2 |

| Temperature (°C) | 25–40 | Thermocouple | ±1°C |

| Drying time (h) | 12–24 | TGA | <0.5% moisture |

Advanced: How can solvent polarity be systematically studied to optimize this compound morphology for catalytic applications?

Answer:

Morphology impacts catalytic activity. A structured approach includes:

- Solvent screening: Test polar (water, ethanol) vs. non-polar (hexane) solvents.

- Morphological analysis: Use SEM/TEM to correlate solvent dielectric constant with particle size/shape .

- Activity testing: Compare CO oxidation rates across morphologies.

Key Consideration: Solvent evaporation rates influence nucleation; slower rates yield larger crystals .

Basic: Which characterization techniques are most effective for confirming this compound identity and purity?

Answer:

Q. Table 2: Characterization Techniques and Key Metrics

| Technique | Target Property | Diagnostic Signal/Value |

|---|---|---|

| XRD | Crystallinity | 2θ = 32.8°, 38.1°, 44.3° |

| FTIR | Functional groups | 1384 cm⁻¹ (CO₃²⁻) |

| BET | Surface area | 5–15 m²/g (typical for Ag₂CO₃) |

Advanced: How can contradictions in reported photocatalytic efficiencies of this compound be resolved?

Answer:

Discrepancies often arise from:

- Surface defects: Oxygen vacancies enhance charge separation but vary with synthesis conditions.

- Light source variability: Use standardized AM 1.5G solar simulators for benchmarking .

Methodological resolution: - Conduct controlled comparative studies using identical light intensities and reactant concentrations.

- Apply statistical tools (ANOVA) to isolate variables .

Advanced: What experimental designs are optimal for studying this compound’s stability under varying environmental conditions?

Answer:

- Humidity tests: Expose samples to 30–90% RH; monitor decomposition via in-situ Raman spectroscopy.

- Thermal stability: Use DSC to identify phase transitions and kinetic stability thresholds .

- Photostability: UV-vis spectroscopy under prolonged irradiation (λ = 365 nm) .

Advanced: How can mechanistic studies elucidate this compound’s role in organic synthesis (e.g., carboxylation reactions)?

Answer:

- In-situ FTIR: Track intermediate species (e.g., Ag–CO₃–R complexes).

- Isotopic labeling: Use ¹³CO₂ to verify CO₂ insertion pathways .

- Computational modeling: DFT calculations to map reaction energetics .

Basic: What are common pitfalls in reproducing literature-reported this compound syntheses, and how can they be mitigated?

Answer:

- Pitfall 1: Residual nitrate ions altering catalytic activity.

Mitigation: Triple-wash with ethanol/water (1:1). - Pitfall 2: Inconsistent drying causing moisture retention.

Mitigation: Vacuum drying at 60°C for 24 hours .

Advanced: How can computational models (e.g., DFT) predict this compound’s electronic properties for optoelectronic applications?

Answer:

- Bandgap calculation: Use hybrid functionals (HSE06) to estimate bandgap (~2.6 eV), validated via UV-vis diffuse reflectance .

- Charge carrier mobility: Simulate electron/hole effective masses using VASP or Quantum ESPRESSO .

Advanced: What statistical frameworks are suitable for designing high-throughput screening of this compound-based catalysts?

Answer:

- DoE (Design of Experiments): Use factorial designs to test variables (e.g., doping %, calcination temperature).

- Machine learning: Train models on existing datasets to predict activity descriptors .

Advanced: How can systematic reviews address gaps in understanding this compound’s environmental impact?

Answer:

- Scoping review protocol:

- Define PICOT criteria: Population (aquatic ecosystems), Intervention (Ag₂CO₃ exposure), Comparison (untreated systems), Outcome (toxicity metrics), Timeframe (chronic vs. acute) .

- Use Web of Science and Scopus with keywords: "this compound ecotoxicity" AND "mechanism" .

- Apply PRISMA guidelines to filter and analyze studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.